Quinolinones are derivatives of quinoline and are recognized for their diverse biological activities. The specific compound in question is synthesized through various methods that involve modifications to the quinolone structure, typically incorporating piperazine and propoxy groups to enhance its pharmacological properties. This compound has been studied for its potential as a therapeutic agent in treating neuropsychiatric disorders and cardiovascular diseases .
The synthesis of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- can be achieved through several methodologies:
The molecular structure of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- can be described as follows:
The chemical reactivity of 2(1H)-Quinolinone derivatives often includes:
These reactions are essential for modifying the compound to improve its efficacy and selectivity as a drug candidate .
The mechanism of action for compounds like 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- typically involves:
This multi-target approach allows for potential therapeutic benefits across various conditions .
The physical and chemical properties of 2(1H)-Quinolinone, 7-(3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propoxy)- include:
These properties are critical for formulation development in pharmaceutical applications .
The scientific applications of 2(1H)-Quinolinone derivatives include:
The 1950s–1970s saw the emergence of first-generation antipsychotics like chlorpromazine and haloperidol, which functioned primarily as dopamine D2 receptor antagonists. While effective against positive symptoms of schizophrenia (e.g., hallucinations), these drugs exhibited significant limitations: high rates of extrapyramidal symptoms (EPS), minimal efficacy against negative symptoms (e.g., emotional withdrawal), and prolactin elevation [3]. This therapeutic gap spurred research into dopamine receptor modulation beyond simple antagonism. A pivotal shift occurred in 1972, when Arvid Carlsson proposed the existence of presynaptic dopamine autoreceptors that regulate neuronal firing and dopamine synthesis [3]. This theory, later validated, suggested that selective autoreceptor agonists could normalize dopaminergic hyperactivity in schizophrenia while minimizing postsynaptic side effects. Early candidates like EMD 49980 and talipexole explored this mechanism but faced clinical limitations, setting the stage for OPC-4392's development [7].
OPC-4392 (7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy}-2(1H)-quinolinone) was synthesized in the early 1980s by Otsuka Pharmaceutical as a structurally novel quinolinone derivative [3] [4]. Its design specifically targeted selective agonism at presynaptic dopamine autoreceptors, hypothesized to:
Table 1: Preclinical Pharmacological Profile of OPC-4392
Property | Experimental Model | Finding | Reference |
---|---|---|---|
Autoreceptor Agonism | GBL-induced dopamine synthesis (mouse forebrain) | Dose-dependent inhibition | [3] |
Autoreceptor Agonism | Electrophysiology (rat VTA neurons) | Inhibition of neuronal firing | [6] |
Postsynaptic Activity | Apomorphine-induced stereotypy (rat) | No antagonism at autoreceptor-active doses | [7] |
D2 Receptor Affinity | [³H]Spiperone binding (rat striatum) | High affinity (Ki ~nM range) | [2] |
OPC-4392 emerged alongside other early "atypical" antipsychotic candidates aiming to overcome first-generation limitations. Key differentiators included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7